N-Desmethyl Imatinib-d8
Overview
Description
N-Desmethyl Imatinib-d8 is a deuterated form of N-Desmethyl Imatinib, which is a metabolite of Imatinib. Imatinib is a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Imatinib due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Imatinib-d8 involves the deuteration of N-Desmethyl Imatinib. The process typically starts with the synthesis of Imatinib, which is then metabolized to N-Desmethyl Imatinib. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Imatinib-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound .
Scientific Research Applications
N-Desmethyl Imatinib-d8 is widely used in scientific research due to its stability and distinguishable mass spectrometric properties. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Imatinib.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Examining the interactions between Imatinib and other drugs.
Biological Research: Understanding the biological effects and mechanisms of action of Imatinib
Mechanism of Action
N-Desmethyl Imatinib-d8, like its parent compound Imatinib, inhibits the BCR-ABL tyrosine kinase, which is constitutively active in chronic myeloid leukemia. This inhibition blocks the proliferation of leukemic cells and induces apoptosis. The compound also inhibits other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and c-Kit, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The parent compound, used in the treatment of CML and GIST.
Nilotinib: Another tyrosine kinase inhibitor used for CML.
Dasatinib: A tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.
Bosutinib: Used for patients resistant to other tyrosine kinase inhibitors.
Uniqueness
N-Desmethyl Imatinib-d8 is unique due to its deuterated nature, which provides stability and allows for precise mass spectrometric analysis. This makes it an invaluable tool in pharmacokinetic and metabolic studies, offering insights that are not easily obtainable with non-deuterated compounds .
Properties
IUPAC Name |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)methyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i13D2,14D2,15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYXPHRXIZMDM-DBVREXLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660716 | |
Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185103-28-9 | |
Record name | N-(4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-{[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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